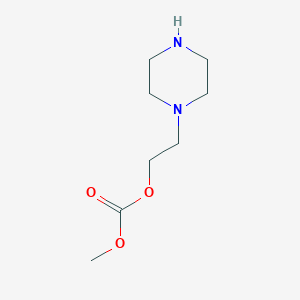

Methyl 2-(1-piperazinyl)ethyl carbonate

Descripción

Methyl 2-(1-piperazinyl)ethyl carbonate is a piperazine derivative characterized by a piperazine ring linked via an ethyl group to a methyl carbonate ester. Piperazine derivatives are widely utilized in pharmaceuticals and agrochemicals due to their versatility in hydrogen bonding, solubility modulation, and receptor interactions .

Propiedades

Número CAS |

141578-00-9 |

|---|---|

Fórmula molecular |

C8H16N2O3 |

Peso molecular |

188.22424 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Structural Analogs

The following compounds share structural motifs with Methyl 2-(1-piperazinyl)ethyl carbonate, differing in substituents and functional groups:

*Calculated based on formula C₈H₁₅N₂O₃.

Functional Group Analysis

- Piperazine Core : Present in all listed compounds, enabling hydrogen bonding and solubility in polar solvents. This compound lacks aromatic substituents on the piperazine (unlike BMY7378 or Ziprasidone), which may reduce receptor specificity .

- Carbonate vs. Ester/Sulfonylurea : The methyl carbonate group in the target compound contrasts with BMY7378’s spirodione, Ziprasidone’s benzisothiazole, and Metsulfuron’s sulfonylurea. Carbonate esters are typically more hydrolytically stable than methyl esters, suggesting improved metabolic stability compared to sulfonylurea herbicides .

- Linker Length: The ethyl linker is conserved in BMY7378 and Ziprasidone, optimizing spatial orientation for receptor binding.

Pharmacological Potential

- Prodrug Design: The carbonate ester may act as a prodrug, releasing piperazine-ethanol upon hydrolysis. This mechanism is observed in drugs like Tenofovir alafenamide, enhancing bioavailability compared to free bases .

- Receptor Interactions : BMY7378 and Ziprasidone demonstrate that piperazine’s substitution pattern dictates target selectivity. The absence of bulky substituents in this compound may limit receptor affinity but broaden solubility for formulation .

Agrochemical Relevance

- Herbicide Comparison : Unlike Metsulfuron methyl ester (a sulfonylurea herbicide inhibiting acetolactate synthase), the target compound lacks the triazine-sulfonylurea backbone critical for herbicidal activity. This suggests divergent applications, possibly in fungicides or insecticides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.